molecular formula C23H29N3O3S B11297549 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11297549
M. Wt: 427.6 g/mol
InChI Key: DMNZFCADPMJXOV-UHFFFAOYSA-N
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Description

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclooctyl ring, a dimethoxyphenyl group, a thiazole ring, and a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 3,4-dimethoxybenzaldehyde, and thioamide derivatives. The key steps in the synthesis may include:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions between cyclooctanone and 3,4-dimethoxybenzaldehyde.

    Cyclization: Intramolecular cyclization to form the thiazole ring.

    Amination: Introduction of the amino group through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.

    Receptor Interaction: It may interact with specific receptors, triggering or blocking signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and heterocyclic compounds with amino and cyclooctyl groups. Examples include:

    5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: These compounds share similar structural features and exhibit comparable reactivity and applications.

    4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

Uniqueness

The uniqueness of 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C23H29N3O3S/c1-28-19-11-10-15(12-20(19)29-2)17-14-30-23(25-17)21-18(27)13-26(22(21)24)16-8-6-4-3-5-7-9-16/h10-12,14,16,24,27H,3-9,13H2,1-2H3

InChI Key

DMNZFCADPMJXOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCCCCCC4)O)OC

Origin of Product

United States

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